molecular formula C8H15Cl2N3O2 B2973330 Methyl 3-[2-(methylamino)ethyl]imidazole-4-carboxylate;dihydrochloride CAS No. 2490406-77-2

Methyl 3-[2-(methylamino)ethyl]imidazole-4-carboxylate;dihydrochloride

Cat. No. B2973330
M. Wt: 256.13
InChI Key: BKWABIZLSUCXDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[2-(methylamino)ethyl]imidazole-4-carboxylate;dihydrochloride, also known as MEIC, is a chemical compound that has been widely studied for its various applications in scientific research. MEIC is a white crystalline powder that is soluble in water and has a molecular weight of 255.2 g/mol. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Methyl 3-[2-(methylamino)ethyl]imidazole-4-carboxylate;dihydrochloride involves the reaction of imidazole-4-carboxylic acid with 2-(methylamino)ethyl chloride to form methyl 3-[2-(methylamino)ethyl]imidazole-4-carboxylate, which is then reacted with hydrochloric acid to form the dihydrochloride salt.

Starting Materials
Imidazole-4-carboxylic acid, 2-(Methylamino)ethyl chloride, Methanol, Hydrochloric acid

Reaction
Step 1: Imidazole-4-carboxylic acid is dissolved in methanol and reacted with thionyl chloride to form imidazole-4-carboxylic acid chloride., Step 2: The imidazole-4-carboxylic acid chloride is then reacted with 2-(methylamino)ethylamine in the presence of a base such as triethylamine to form methyl 3-[2-(methylamino)ethyl]imidazole-4-carboxylate., Step 3: Methyl 3-[2-(methylamino)ethyl]imidazole-4-carboxylate is then dissolved in hydrochloric acid and the dihydrochloride salt is formed by the addition of excess hydrochloric acid., Step 4: The dihydrochloride salt is then filtered, washed, and dried to obtain the final product, Methyl 3-[2-(methylamino)ethyl]imidazole-4-carboxylate;dihydrochloride.

Mechanism Of Action

Methyl 3-[2-(methylamino)ethyl]imidazole-4-carboxylate;dihydrochloride acts as a chelating agent, forming stable complexes with metal ions. It has been shown to selectively bind to copper(II) ions, which can lead to the formation of copper(II)-Methyl 3-[2-(methylamino)ethyl]imidazole-4-carboxylate;dihydrochloride complexes. These complexes have been studied for their potential use as catalysts in organic synthesis reactions.

Biochemical And Physiological Effects

Methyl 3-[2-(methylamino)ethyl]imidazole-4-carboxylate;dihydrochloride has been shown to have low toxicity and is generally considered to be safe for use in laboratory experiments. It has been studied for its potential use as an antioxidant, as well as for its ability to inhibit the growth of cancer cells. Methyl 3-[2-(methylamino)ethyl]imidazole-4-carboxylate;dihydrochloride has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Methyl 3-[2-(methylamino)ethyl]imidazole-4-carboxylate;dihydrochloride in laboratory experiments is its versatility. It can be used as a ligand for the development of metal complexes, as a precursor for the synthesis of materials, and as a building block for the synthesis of biologically active compounds. However, one limitation of using Methyl 3-[2-(methylamino)ethyl]imidazole-4-carboxylate;dihydrochloride is its relatively high cost compared to other chemical compounds.

Future Directions

There are several potential future directions for the study of Methyl 3-[2-(methylamino)ethyl]imidazole-4-carboxylate;dihydrochloride. One area of research could focus on the development of new metal complexes using Methyl 3-[2-(methylamino)ethyl]imidazole-4-carboxylate;dihydrochloride as a ligand. Methyl 3-[2-(methylamino)ethyl]imidazole-4-carboxylate;dihydrochloride could also be further studied for its potential use as an antioxidant and as a cancer-fighting agent. Additionally, research could be conducted on the synthesis of new materials and polymers using Methyl 3-[2-(methylamino)ethyl]imidazole-4-carboxylate;dihydrochloride as a building block. Finally, studies could be conducted on the potential use of Methyl 3-[2-(methylamino)ethyl]imidazole-4-carboxylate;dihydrochloride as an antimicrobial agent, with the goal of developing new antibiotics to combat bacterial infections.
Conclusion
Methyl 3-[2-(methylamino)ethyl]imidazole-4-carboxylate;dihydrochloride is a versatile chemical compound that has been extensively studied for its various applications in scientific research. Its ability to form stable complexes with metal ions, as well as its low toxicity and potential for use as an antioxidant and antimicrobial agent, make it a promising candidate for future research in a variety of fields.

Scientific Research Applications

Methyl 3-[2-(methylamino)ethyl]imidazole-4-carboxylate;dihydrochloride has been extensively studied for its various applications in scientific research. It has been used as a ligand for the development of metal complexes, as a precursor for the synthesis of imidazole-based polymers and materials, and as a building block for the synthesis of biologically active compounds.

properties

IUPAC Name

methyl 3-[2-(methylamino)ethyl]imidazole-4-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.2ClH/c1-9-3-4-11-6-10-5-7(11)8(12)13-2;;/h5-6,9H,3-4H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWABIZLSUCXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1C=NC=C1C(=O)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[2-(methylamino)ethyl]imidazole-4-carboxylate;dihydrochloride

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